molecular formula C12H10N6 B1268357 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine CAS No. 38634-05-8

3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine

Cat. No. B1268357
CAS RN: 38634-05-8
M. Wt: 238.25 g/mol
InChI Key: HBXLKHXFCBAVDO-UHFFFAOYSA-N
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Description

"3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine" is a compound that falls within the category of heterocyclic amines, featuring a 1,2,4-triazole core substituted with pyridinyl groups. This structural framework is of interest due to its potential in forming coordination compounds and its relevance in various chemical reactions.

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives involves interactions between triazines and heterocyclic amines, highlighting a solvent-free approach for forming such compounds. The structure of the synthesized compounds is often confirmed using techniques like 1H NMR and ESI-MS, demonstrating the specificity of functional groups and the overall molecular architecture (Y. Shtaitz et al., 2023).

Molecular Structure Analysis

Studies on similar compounds have detailed their crystal and molecular structure, revealing complex intermolecular interactions. For instance, certain triazolo-triazine derivatives form crystals with specific symmetry and are characterized by intermolecular hydrogen bonding patterns, contributing to the understanding of the compound's structural stability (A. Dolzhenko et al., 2011).

Chemical Reactions and Properties

The compound's reactivity has been explored in the context of its involvement in the synthesis of various derivatives, including those with potential biological activities. Reactions often involve nucleophilic substitution and cyclization processes, leading to the formation of structurally diverse and functionally rich derivatives (T. Ignatova et al., 2018).

Scientific Research Applications

  • N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide

    • Scientific Field : Crystallography and Computational Chemistry .
    • Application Summary : This compound is a pincer-type tricationic compound used in crystal structure analysis .
    • Methods of Application : The compound was synthesized and its structure was analyzed using Hirshfeld surface analysis and computational chemistry studies .
    • Results : The crystal structure was stabilized by a combination of electrostatic and dispersion forces in the crystal lattice .
  • Tetraaqua-bis(3,5-di(pyridin-4-yl)-1,2,4-triazol-1-ido-κ1N)nickel(II) dihydrate

    • Scientific Field : Crystallography .
    • Application Summary : This compound is used in the study of crystal structures .
    • Methods of Application : The compound was synthesized and its crystal structure was analyzed .
    • Results : The molecular structure and atomic coordinates were determined .
  • 5,5′-di(pyridin-4-yl)-3,3′-bi(1,2,4-triazole)

    • Scientific Field : Coordination Chemistry .
    • Application Summary : This compound is used as a building block in the construction of multidimensional Metal-Organic Frameworks (MOFs) .
    • Methods of Application : The compound was synthesized and used to construct MOFs with different central metal ions and auxiliary ligands .
    • Results : Six novel coordination polymers with diversiform connectivity from one- to three-dimensional were successfully constructed .
  • N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide

    • Scientific Field : Chemical Crystallography .
    • Application Summary : This compound is a pincer-type tricationic compound used in crystal structure analysis .
    • Methods of Application : The compound was synthesized and its structure was analyzed using Hirshfeld surface analysis and computational chemistry studies .
    • Results : The crystal structure was stabilized by a combination of electrostatic and dispersion forces in the crystal lattice .
  • Metal–organic frameworks built from achiral 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid

    • Scientific Field : Coordination Chemistry .
    • Application Summary : This compound is used as a building block in the construction of multidimensional Metal-Organic Frameworks (MOFs) .
    • Methods of Application : The compound was synthesized and used to construct MOFs with different central metal ions and auxiliary ligands .
    • Results : Four metal(II)-complexes were hydrothermally synthesized and structurally characterized by single-crystal X-ray diffraction .
  • 1,4-Diiodotetrafluorobenzene 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole

    • Scientific Field : Supramolecular Chemistry .
    • Application Summary : This compound is used as a building block in supramolecular chemistry by exploring its reactivity towards metal ions in the preparation of coordination polymers and polygons .
    • Methods of Application : The compound was synthesized and its reactivity towards metal ions was explored .
    • Results : The compound has been successfully used as building blocks in supramolecular chemistry .
  • N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide

    • Scientific Field : Chemical Crystallography .
    • Application Summary : This compound is a pincer-type tricationic compound used in crystal structure analysis .
    • Methods of Application : The compound was synthesized and its structure was analyzed using Hirshfeld surface analysis and computational chemistry studies .
    • Results : The crystal structure was stabilized by a combination of electrostatic and dispersion forces in the crystal lattice .
  • Metal–organic frameworks built from achiral 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid

    • Scientific Field : Coordination Chemistry .
    • Application Summary : This compound is used as a building block in the construction of multidimensional Metal-Organic Frameworks (MOFs) .
    • Methods of Application : The compound was synthesized and used to construct MOFs with different central metal ions and auxiliary ligands .
    • Results : Four metal(II)-complexes were hydrothermally synthesized and structurally characterized by single-crystal X-ray diffraction .
  • 1,4-Diiodotetrafluorobenzene 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole

    • Scientific Field : Supramolecular Chemistry .
    • Application Summary : This compound is used as a building block in supramolecular chemistry by exploring its reactivity towards metal ions in the preparation of coordination polymers and polygons .
    • Methods of Application : The compound was synthesized and its reactivity towards metal ions was explored .
    • Results : The compound has been successfully used as building blocks in supramolecular chemistry .

Future Directions

The future directions for research into these compounds could include further exploration of their synthesis, structure, and properties, as well as potential applications in areas such as catalysis and supramolecular assemblies .

properties

IUPAC Name

3,5-dipyridin-4-yl-1,2,4-triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6/c13-18-11(9-1-5-14-6-2-9)16-17-12(18)10-3-7-15-8-4-10/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXLKHXFCBAVDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN=C(N2N)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
D De, S Neogi, PK Bharadwaj - Crystal Growth & Design, 2016 - ACS Publications
Solvothermal reaction of the tripodal linker tris(4′-carboxybiphenyl)amine (H 3 L) and the colinker 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine (dpta) in a different molar ratio produced …
Number of citations: 33 pubs.acs.org
YP He, YX Tan, J Zhang - Coordination Chemistry Reviews, 2020 - Elsevier
Metal–organic frameworks (MOFs), emerging as a new type of multifunctional materials, have been realized for their diverse applications in various fields. Such porous crystalline solids …
Number of citations: 58 www.sciencedirect.com
N Seal, PP Mondal, AS Palakkal… - ACS Applied Materials …, 2023 - ACS Publications
Stimuli-responsive emission color modulation in fluorescent metal–organic frameworks (MOFs) promises luminescence-ink-based security application, while task-specific functionality-…
Number of citations: 3 pubs.acs.org
N Seal, PP Mondal, S Neogi - Journal of Environmental Chemical …, 2023 - Elsevier
Herein, we built a two-fold interpenetrated, robust pillar-bilayered framework from anionic [Cd 3 (µ 2 -OH)(COO) 6 ] unit and –NH 2 hooked nitrogen-rich struts. The activated MOF shows …
Number of citations: 0 www.sciencedirect.com
L Hashemi, A Morsali - 2019 - books.google.com
In the last two decades, metal-organic frameworks (MOFs) have provoked considerable interest due to their potential applications in different fields such as catalysis, gas storage and …
Number of citations: 12 books.google.com
HY Zheng, D Xie, H Li, SY Wu, BW Qin, Z Cui… - …, 2020 - Wiley Online Library
Recently, MOF‐derived (metal‐organic framework) 2D materials, due to the special structure of the MOF inherited, have become a potential candidate for application in energy storage …
Number of citations: 5 onlinelibrary.wiley.com
L Xiao, Z Wang, J Guan - Coordination Chemistry Reviews, 2022 - Elsevier
Metal organic frameworks (MOFs) are promising electrocatalysts due to their high porosity, large specific surface area and adjustable structure. Especially, two-dimensional (2D) MOFs …
Number of citations: 79 www.sciencedirect.com
郑浩岩 - 2020 - 东北师范大学
Number of citations: 0
仇亚茹, 葛景园, 李佳茜, 苏剑… - Chinese Science Bulletin, 2009 - researchgate.net
通过常用的溶剂挥发法合成了四例含四齿席夫碱类配体的Fe (II) 配位聚合物:[(FeII)(L1)(4-abpt)](1),[(Fe II)(L2)(4-abpt)](2),[(Fe II) 2 (L3) 2 (4-abpt)• MeOH]•[(Fe II) 2 (L3) 2 (4-abpt)](3) 和[(Fe II…
Number of citations: 2 www.researchgate.net
仇亚茹 - 2020 - 南京大学
Number of citations: 0

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